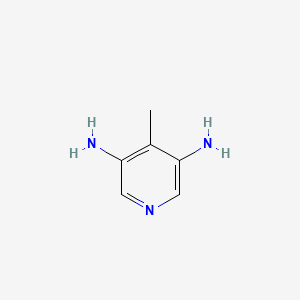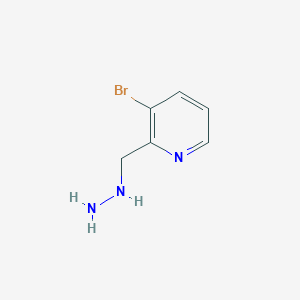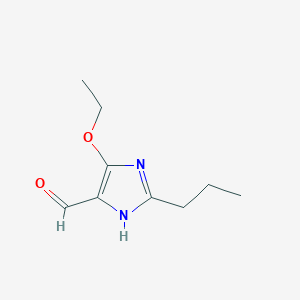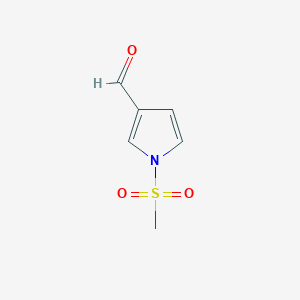
(6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazine ring substituted with a trifluoroethoxy group and a methanamine group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine typically involves the reaction of pyridazine derivatives with trifluoroethanol and subsequent amination. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity. For instance, the reaction might be carried out in the presence of a base such as sodium hydride or potassium carbonate, and the temperature may be controlled to optimize the reaction rate and product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The trifluoroethoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridazine compounds.
Aplicaciones Científicas De Investigación
(6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances the compound’s binding affinity and selectivity, while the methanamine group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine derivatives: Compounds with similar pyridazine rings but different substituents.
Trifluoroethoxy compounds: Molecules containing the trifluoroethoxy group attached to different core structures.
Methanamine derivatives: Compounds featuring the methanamine group with various aromatic or heterocyclic rings.
Uniqueness
(6-(2,2,2-Trifluoroethoxy)pyridazin-3-yl)methanamine is unique due to the combination of its trifluoroethoxy and methanamine groups attached to the pyridazine ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable molecule for research and development.
Propiedades
Fórmula molecular |
C7H8F3N3O |
|---|---|
Peso molecular |
207.15 g/mol |
Nombre IUPAC |
[6-(2,2,2-trifluoroethoxy)pyridazin-3-yl]methanamine |
InChI |
InChI=1S/C7H8F3N3O/c8-7(9,10)4-14-6-2-1-5(3-11)12-13-6/h1-2H,3-4,11H2 |
Clave InChI |
PVMJHRZSVVDHMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1CN)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



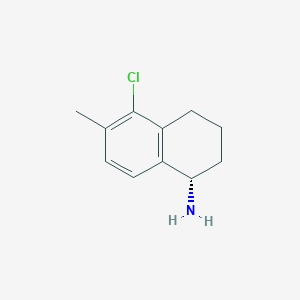
![8-Bromo-2,3-dihydro-5H-benzo[E][1,4]dioxepine](/img/structure/B13030319.png)
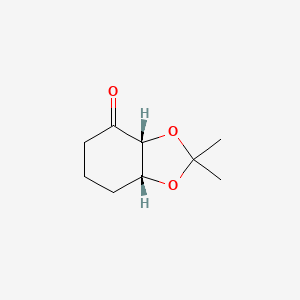
![Ethyl pyrrolo[1,2-b]pyridazine-6-carboxylate](/img/structure/B13030327.png)
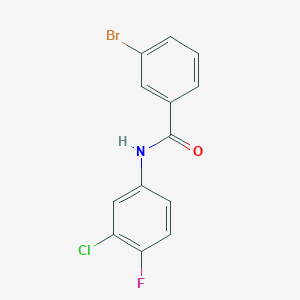

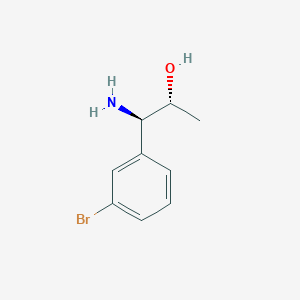
![3,4-Dimethyl-3h-imidazo[4,5-c]pyridine](/img/structure/B13030362.png)

